3-(4-Bromophenyl)-5-chloro-1,2,4-thiadiazole

CAS No.: 191919-26-3

Cat. No.: VC2038636

Molecular Formula: C8H4BrClN2S

Molecular Weight: 275.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 191919-26-3 |

|---|---|

| Molecular Formula | C8H4BrClN2S |

| Molecular Weight | 275.55 g/mol |

| IUPAC Name | 3-(4-bromophenyl)-5-chloro-1,2,4-thiadiazole |

| Standard InChI | InChI=1S/C8H4BrClN2S/c9-6-3-1-5(2-4-6)7-11-8(10)13-12-7/h1-4H |

| Standard InChI Key | ZRTQOXAJYWTSKB-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=NSC(=N2)Cl)Br |

| Canonical SMILES | C1=CC(=CC=C1C2=NSC(=N2)Cl)Br |

Introduction

Chemical Structure and Properties

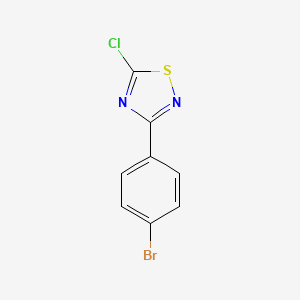

3-(4-Bromophenyl)-5-chloro-1,2,4-thiadiazole (CAS: 191919-26-3) belongs to the thiadiazole family, characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. The compound's structure features a bromophenyl group at the 3-position and a chlorine atom at the 5-position of the thiadiazole ring.

The heterocyclic nature of this compound significantly influences its chemical reactivity, solubility, and biological activity. The presence of halogen substituents—bromine on the phenyl ring and chlorine on the thiadiazole ring—enhances the compound's lipophilicity, which can affect its interactions with biological targets.

Physical and Chemical Data

Table 1: Key Properties of 3-(4-Bromophenyl)-5-chloro-1,2,4-thiadiazole

| Property | Value |

|---|---|

| Chemical Name | 3-(4-Bromophenyl)-5-chloro-1,2,4-thiadiazole |

| CAS Number | 191919-26-3 |

| Molecular Formula | C₈H₄BrClN₂S |

| Molecular Weight | 275.55 g/mol |

| SMILES | ClC1=NC(=NS1)C=2C=CC(Br)=CC2 |

| InChI | InChI=1S/C8H4BrClN2S/c9-6-3-1-5(2-4-6)7-11-8(10)13-12-7/h1-4H |

| InChI Key | ZRTQOXAJYWTSKB-UHFFFAOYSA-N |

This compound typically appears as a solid at room temperature. The thiadiazole moiety is known for its potential in various applications, making it a valuable building block in the synthesis of more complex molecules.

Synthesis Methods

The synthesis of 3-(4-Bromophenyl)-5-chloro-1,2,4-thiadiazole involves several strategic approaches, with recent advancements focusing on continuous flow processes that enhance safety and efficiency.

Traditional Synthesis

The traditional synthesis typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzonitrile with thiosemicarbazide in the presence of a chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiadiazole compound.

Continuous Flow Synthesis

Baumann and Baxendale have developed an innovative continuous flow process for the synthesis and derivatization of 1,2,4-thiadiazole heterocycles, including bromophenyl-5-chloro-1,2,4-thiadiazoles. Their method pays special attention to the safe handling of the versatile yet hazardous trichloromethane sulfenylchloride reagent, including its in-line quenching to eliminate malodorous and corrosive by-products.

This flow method allows for the safe preparation of gram quantities of 5-chloro-3-phenyl-1,2,4-thiadiazole, which can then be further elaborated by reaction with different nitrogen-, sulfur-, and oxygen-based nucleophiles. This approach provides a valuable entry towards further structural diversification on this important heterocyclic scaffold.

Applications of 3-(4-Bromophenyl)-5-chloro-1,2,4-thiadiazole

The unique structural features of 3-(4-Bromophenyl)-5-chloro-1,2,4-thiadiazole make it suitable for various applications in different fields.

Medicinal Chemistry Applications

Thiadiazoles, including 3-(4-Bromophenyl)-5-chloro-1,2,4-thiadiazole, are investigated as pharmacophores in drug design. Their antimicrobial and anticancer properties make them valuable scaffolds in developing new therapeutic agents.

The compound's halogen substituents (bromine and chlorine) enhance lipophilicity and can significantly affect interactions with biological targets, potentially leading to novel therapeutics with improved pharmacokinetic profiles.

Table 2: Potential Medicinal Applications Based on Thiadiazole Research

Materials Science

Thiadiazole compounds like 3-(4-Bromophenyl)-5-chloro-1,2,4-thiadiazole have applications in materials science, particularly in the development of:

-

Advanced polymers with unique properties

-

Organic semiconductors, leveraging the compound's electronic characteristics

-

Functional materials with specific optical or electronic properties

These applications exploit the unique electronic properties resulting from the presence of nitrogen and sulfur atoms in the thiadiazole ring and the influence of the bromine and chlorine substituents.

Industrial Applications

In industrial settings, thiadiazole derivatives including 3-(4-Bromophenyl)-5-chloro-1,2,4-thiadiazole may be utilized in:

-

Development of agrochemicals, including fungicides and pesticides

-

Production of specialty dyes and pigments

-

Synthetic intermediates for various fine chemicals

Comparative Analysis with Related Compounds

Comparing 3-(4-Bromophenyl)-5-chloro-1,2,4-thiadiazole with structurally similar compounds provides valuable insights into structure-function relationships and potential applications.

Comparison with Positional Isomers

3-(3-Bromophenyl)-5-chloro-1,2,4-thiadiazole (CAS: 1053659-07-6) is a positional isomer of our target compound, with the bromine atom at the meta position (3-position) rather than the para position (4-position) of the phenyl ring.

This subtle structural difference can significantly impact the compound's:

Comparison with 3-Bromo-5-chloro-1,2,4-thiadiazole

3-Bromo-5-chloro-1,2,4-thiadiazole (CAS: 37159-60-7) is a simpler derivative where the bromine is directly attached to the thiadiazole ring instead of being part of a phenyl group. With a molecular weight of 199.45 g/mol, it is significantly smaller than 3-(4-Bromophenyl)-5-chloro-1,2,4-thiadiazole.

Key differences include:

-

Lower molecular weight

-

Different spatial arrangement

-

Potentially different solubility profile

-

Altered biological interactions due to the absence of the phenyl ring

This compound serves as a useful building block and can be considered a precursor in the synthesis of more complex thiadiazole derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume